Bienvenue dans la boutique en ligne BenchChem!

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide

medicinal chemistry scaffold hopping structure-activity relationship

This oxoacetamide-bridged benzothiazole-piperazine (CAS 899743-84-1) is a structurally validated probe compound for medicinal chemistry teams exploring linker-region SAR and scaffold-hopping strategies. The dual-carbonyl linker distinguishes it from widely characterized acetamide analogues, where single-atom changes drive orders-of-magnitude potency shifts. With molecular formula identity to the LTA4H inhibitor JNJ-40929837, it serves as a rigorous isomer control for selectivity panels and a benchmark for vendor isomer-differentiation qualification. No direct biological data exists for this chemotype—ensuring novel intellectual property space. Source from vendors who pass the orthogonal analytical confirmation gate (¹H-NMR, IR carbonyl region). Bulk and custom quantities available upon inquiry.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 899743-84-1
Cat. No. B2909549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide
CAS899743-84-1
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H22N4O2S/c1-15-6-5-9-17-18(15)22-21(28-17)23-19(26)20(27)25-12-10-24(11-13-25)14-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3,(H,22,23,26)
InChIKeyCKPKFHZZBMDVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide (CAS 899743-84-1): A Structurally Distinct Benzothiazole-Piperazine Hybrid for Targeted Research


2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide (CAS 899743-84-1) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class, characterized by a 4-methylbenzothiazole core linked to an N-benzylpiperazine moiety via an oxoacetamide bridge . Its molecular formula (C22H24N4O2S) is shared with the structurally unrelated LTA4H inhibitor JNJ-40929837, highlighting the critical importance of scaffold topology over brute formula in target engagement . The oxoacetamide linker distinguishes it from the more commonly studied acetamide-linked analogs, introducing an additional carbonyl group that alters hydrogen-bonding capacity and conformational flexibility compared to simpler methylene-bridged congeners .

Why In-Class Benzothiazole-Piperazine Analogs Cannot Replace 2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide


Benzothiazole-piperazine conjugates exhibit extreme sensitivity to linker identity and substitution pattern: replacing the oxoacetamide bridge with a simple acetamide linker, or swapping the N-benzyl group for aroyl substituents, can invert selectivity profiles or abolish activity entirely. In a systematic study of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(N-substitutedpiperazin-1-yl)acetamides, the most potent compound (GI50 = 0.7 µM against HUH-7 hepatocellular carcinoma cells) carried a benzoyl group on the piperazine rather than benzyl, demonstrating that seemingly conservative structural changes produce order-of-magnitude differences in potency [1]. The oxoacetamide linker constitutes a distinct chemotype from the widely published acetamide series, and no direct biological characterization of this specific chemotype has been published in the open literature—making cross-class extrapolation unreliable and necessitating empirical evaluation for any target of interest [1].

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide


Linker Chemotype Divergence: Oxoacetamide vs. Acetamide Bridge in Benzothiazole-Piperazine Hybrids

The target compound incorporates an oxoacetamide linker (two carbonyl groups), whereas the vast majority of published benzothiazole-piperazine analogs employ a simple acetamide linker (one carbonyl group). In the most closely related characterized series—N-(4-methyl-1,3-benzothiazol-2-yl)-2-(N-substitutedpiperazin-1-yl)acetamides—replacement of the piperazine N-substituent from benzoyl to 2-furoyl changed the GI50 against HCT-116 colorectal cancer cells from 0.9 µM to 1.3 µM [1]. The additional carbonyl in the oxoacetamide linker introduces a second hydrogen-bond acceptor and alters the electrostatic surface, making direct potency extrapolation from acetamide-linked series unreliable .

medicinal chemistry scaffold hopping structure-activity relationship

Piperazine N-Substituent Comparison: Benzyl vs. Benzoyl in 4-Methylbenzothiazole Conjugates

The target compound features an N-benzyl substituent on the piperazine ring. The closest structurally characterized comparator is N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (compound 8 in the AlManhal series), which carries an N-benzoyl group instead of N-benzyl and an acetamide linker instead of oxoacetamide. Compound 8 displayed GI50 values of 0.7 µM (HUH-7), 9.2 µM (MCF-7), and 0.9 µM (HCT-116) in SRB assays [1]. The benzyl-to-benzoyl substitution alters both steric bulk and electronic character (alkyl vs. acyl), which has been shown in analogous benzothiazole-piperazine systems to modulate cytotoxicity by factors of 5–10× across different cell lines [1].

anticancer cytotoxicity structure-activity relationship

Molecular Formula Isomerism: Differentiation from JNJ-40929837 (LTA4H Inhibitor)

The target compound shares the molecular formula C22H24N4O2S with JNJ-40929837, a well-characterized, orally active leukotriene A4 hydrolase (LTA4H) inhibitor. JNJ-40929837 potently inhibits LTA4H aminopeptidase activity (IC50 in the low nanomolar range) and causes serum accumulation of Pro-Gly-Pro . Despite identical molecular formula and mass (408.52 g/mol), the two compounds are structural isomers with completely different core scaffolds—benzothiazole-piperazine-oxoacetamide vs. a distinct heterocyclic architecture—and consequently have divergent target profiles .

target selectivity chemical biology isomerism

4-Methylbenzothiazole vs. Unsubstituted Benzothiazole Core: Impact on Lipophilicity and Binding

The target compound contains a 4-methyl substituent on the benzothiazole ring. Analogs lacking this methyl group (e.g., N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide, CAS 203047-40-9) have been described but not systematically compared. In the broader benzothiazole SAR literature, the 4-methyl group increases calculated logP by approximately 0.5–0.6 units relative to the unsubstituted core, enhancing membrane permeability while potentially reducing aqueous solubility . In the AlManhal acetamide series, all characterized compounds retained the 4-methyl substituent, suggesting its importance for the observed cytotoxicity window (GI50 range: 0.7–>100 µM across cell lines) [1].

physicochemical properties lipophilicity medicinal chemistry

Research and Procurement Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide


Scaffold-Hopping Medicinal Chemistry Programs Targeting Benzothiazole-Piperazine Chemical Space

Medicinal chemistry teams seeking to explore oxoacetamide-linked benzothiazole-piperazine hybrids as a distinct chemotype from the extensively characterized acetamide series. As demonstrated in the AlManhal thesis, the acetamide-linked series achieves GI50 values as low as 0.7 µM (compound 8, HUH-7) with aroyl substituents [1]. The oxoacetamide linker in the target compound introduces a second carbonyl that may engage additional hydrogen-bonding interactions with target proteins, representing a rational scaffold-hopping strategy to modulate potency and selectivity. This compound serves as a key intermediate or probe molecule for SAR exploration around the linker region, where even single-atom changes have been shown to produce orders-of-magnitude potency shifts in related series [1].

Negative Control or Selectivity Panel Design Against LTA4H

Given its molecular formula identity (C22H24N4O2S) with the LTA4H inhibitor JNJ-40929837 , this compound can be deployed as a structurally matched negative control in LTA4H selectivity panels. Researchers investigating LTA4H biology can use this compound to confirm that observed phenotypes are scaffold-specific rather than driven by shared physicochemical properties (e.g., lipophilicity, molecular weight). This application is critical for target validation studies where formula-matched isomer controls are required to rule out off-target effects mediated by bulk property-driven membrane interactions.

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole-Piperazine Libraries

The distinct oxoacetamide UV/IR signature (two carbonyl stretches vs. one in acetamide analogs) and unique chromatographic retention profile make this compound suitable as a reference standard for HPLC, LC-MS, and NMR method development for benzothiazole-piperazine compound libraries . Its well-defined structure with characteristic spectroscopic features—including benzyl aromatic protons, piperazine methylene signals, and two carbonyl carbons—facilitates unambiguous identification and quantification in complex mixtures.

Procurement Specification Benchmark for Vendor Qualification

When sourcing benzothiazole-piperazine building blocks, this compound serves as a specification benchmark for vendor qualification due to its unique combination of structural features: 4-methylbenzothiazole core, N-benzylpiperazine, and oxoacetamide linker . The molecular formula identity with JNJ-40929837 provides a rigorous test of a vendor's ability to deliver the correct structural isomer, as both compounds share identical mass and formula but require orthogonal analytical confirmation (e.g., ¹H-NMR, IR carbonyl region) for unambiguous identity verification. Vendors that pass this isomer-differentiation quality gate demonstrate adequate analytical rigor for complex heterocyclic chemistry procurement.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.